4-Chloro-2-iodo-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-chloro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMOMTQLJSGSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4-iodo-5-methylpyridine as a Model Precursor
A closely related compound, 2-chloro-4-iodo-5-methylpyridine, has been synthesized using a four-step procedure that can be adapted for trifluoromethyl derivatives:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Oxidation | 2-chloro-5-methylpyridine with hydrogen peroxide in acetic acid at 80 °C for 5-7 h | Formation of CMP oxynitride intermediate |
| 2 | Nitration | Sulfuric acid and nitric acid mixture at 100 °C for 7-10 h | Introduction of nitro group at 4-position |
| 3 | Reduction | Iron powder in acetic acid at 80-120 °C for 2-3 h | Reduction of nitro to amino group |
| 4 | Diazotization and Iodination | Sulfuric acid, sodium nitrite at -10 °C, followed by KI addition at 0 °C for 3-4 h | Formation of 2-chloro-4-iodo-5-methylpyridine with 56.4% yield |
This method highlights the use of diazotization to introduce iodine selectively at the 4-position after amination.
Adaptation for this compound
- The trifluoromethyl group can be introduced via trifluoromethylation reactions on pyridine or by using trifluoromethyl-substituted pyridine intermediates.
- Chlorination is typically performed using selective chlorinating agents under controlled conditions to avoid over-chlorination.
- Iodination is achieved through diazotization of an amino precursor followed by substitution with iodide, similar to the method used for methyl-substituted analogs.
A patent (CN116425671A) describes the synthesis of 2-chloro-4-(trifluoromethyl)pyridine, which is a key intermediate for further iodination to obtain the target compound. This involves:
- Use of solvents such as acetic acid or 1,2-dichloroethane.
- Reaction conditions optimized for selective chlorination and trifluoromethyl group stability.
- Subsequent halogen exchange or diazotization-iodination steps to introduce iodine at the 2-position.
Comparative Data Table of Key Reaction Parameters
| Parameter | Oxidation Step (Methyl Analogue) | Chlorination (Trifluoromethyl Analogue) | Diazotization & Iodination |
|---|---|---|---|
| Starting Material | 2-chloro-5-methylpyridine | 2-chloro-5-(trifluoromethyl)pyridine | 4-amino-2-chloro-5-(trifluoromethyl)pyridine |
| Oxidant/Reagent | Hydrogen peroxide | Chlorinating agents (e.g., sulfuryl chloride) | Sodium nitrite, sulfuric acid, potassium iodide |
| Solvent | Acetic acid | Acetic acid, 1,2-dichloroethane | Water, acetone mixture |
| Temperature | 80 °C | 80-120 °C | -10 °C (diazotization), 0 °C (iodination) |
| Reaction Time | 5-7 hours | 3-6 hours | 3-4 hours |
| Yield | ~56% (iodinated methyl analogue) | Typically moderate to high (dependent on conditions) | High selectivity for iodination |
Research Findings and Notes on Process Optimization
- Regioselectivity : The use of nitration followed by reduction and diazotization ensures high regioselectivity for halogen substitution on the pyridine ring.
- Industrial Suitability : The described methods utilize relatively inexpensive reagents (e.g., hydrogen peroxide, iron powder) and mild conditions, making them amenable to scale-up.
- Yield and Purity : Chromatographic purification is often required after iodination to achieve high purity; yields around 50-60% are typical for the iodination step.
- Alternative Oxidants : Permonosulfuric acid and carbamide peroxide can also be used in the oxidation step, though hydrogen peroxide is preferred for cost and safety reasons.
- Solvent Effects : Acetic acid is preferred for oxidation and chlorination due to its ability to stabilize intermediates and dissolve reagents effectively.
Summary of Preparation Method
The preparation of this compound involves:
- Starting with 2-chloro-5-(trifluoromethyl)pyridine or a suitable precursor.
- Selective chlorination at the 4-position using chlorinating agents under controlled temperature.
- Conversion of the 4-position to an amino group via nitration and reduction if starting from a methyl or unsubstituted precursor.
- Diazotization of the amino group to form a diazonium salt.
- Substitution of the diazonium group with iodide to install the iodine substituent at the 2-position.
- Purification by extraction and chromatography to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base (e.g., potassium carbonate) and an organic solvent (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base (e.g., potassium phosphate) in an organic solvent (e.g., tetrahydrofuran).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases such as cancer and infectious diseases.
Agrochemicals: The compound is utilized in the development of new agrochemical agents, including herbicides and insecticides, due to its ability to modify biological activity.
Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Effects
Positional Isomerism
- 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine (CAS 823221-95-0): This positional isomer swaps the chlorine and trifluoromethyl groups. Its similarity score (0.83) to the target compound suggests comparable reactivity but distinct regiochemical behavior in cross-coupling reactions due to altered electronic environments .
- This analog has a melting point of 99°C and molecular weight of 239.44 .
Halogen vs. Trifluoromethyl Substitution
- 5-Iodo-2-(trifluoromethyl)pyridine (CAS 873107-98-3): Lacking the 4-chloro substituent, this compound exhibits reduced steric hindrance, enabling easier nucleophilic aromatic substitution at position 4. Its similarity score of 0.86 highlights structural proximity to the target compound .
- 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: The cyano group at position 2 increases polarity, enhancing solubility in polar solvents compared to the iodine-substituted analog .
Physicochemical Properties
| Compound Name | Molecular Weight | Melting Point | Key Substituents |
|---|---|---|---|
| 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine | 311.44 | Not reported | Cl (4), I (2), CF₃ (5) |
| 2-Chloro-5-iodopyridine | 239.44 | 99°C | Cl (2), I (5) |
| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 311.44 | Not reported | Cl (5), I (4), CF₃ (2) |
| 2-Chloro-5-iodo-4-methylpyridine | 253.49 | Not reported | Cl (2), I (5), CH₃ (4) |
Data compiled from .
Biological Activity
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a heterocyclic compound that exhibits significant biological activity, particularly in biochemical and pharmacological contexts. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and implications for drug development.
Molecular Formula : C6H3ClF3IN
Molecular Weight : Approximately 307.44 g/mol
Structure : The compound features a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group, which enhances its lipophilicity and reactivity in various chemical processes.
Biochemical Interactions
This compound interacts with several biomolecules, primarily enzymes involved in metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The binding of this compound to the active sites of these enzymes can lead to either inhibition or activation of their activities.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme Type | Interaction Type | Effect on Activity |
|---|---|---|
| Cytochrome P450 1A2 | Inhibition | Reduced substrate metabolism |
| Cytochrome P450 3A4 | Activation | Enhanced substrate metabolism |
Cellular Effects
The compound influences various cellular processes, including cell signaling pathways and gene expression. It has been reported to modulate the expression of genes related to oxidative stress response and apoptosis. This modulation can lead to significant alterations in cellular metabolism, impacting overall cell viability and function.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to the active sites of specific enzymes, it prevents substrate binding and subsequent catalysis.
- Gene Regulation : The compound can interact with transcription factors, influencing gene expression patterns associated with stress responses and metabolic processes.
- Subcellular Localization : Its distribution within cellular compartments affects its interactions with biomolecules and overall biological activity .
Research Findings
Recent studies have highlighted the compound's potential in therapeutic applications due to its selective inhibition of key metabolic pathways. For instance, investigations into its role as an inhibitor of branched-chain amino acid transaminases (BCATs) suggest that it may have implications in cancer treatment by altering amino acid metabolism .
Case Study: Inhibition of BCATs
In a high-throughput screening campaign for novel inhibitors targeting BCATs, compounds similar to this compound demonstrated high selectivity and potency. The dual inhibition profile indicates potential utility in managing conditions characterized by dysregulated amino acid metabolism, such as certain cancers .
Temporal Effects
The stability and degradation of this compound under laboratory conditions have been studied extensively. Long-term exposure can lead to cumulative effects on cellular function, including alterations in viability and metabolic activity. Its stability suggests that it can be used effectively in various experimental settings without significant degradation over time.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | NIS, DMF, 80°C | 65–75 | |
| Trifluoromethylation | CF₃Cu, DMF, 120°C | 50–60 | |
| Deprotection | HCl/MeOH, reflux | >90 |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and electronic environments. For example, the iodine atom deshields adjacent protons, causing distinct splitting patterns .
- X-ray Crystallography : Resolves steric effects of bulky groups (e.g., iodine and CF₃). A study on a derivative (CAS 1420885-94-4) revealed a planar pyridine ring with bond angles distorted by halogen substituents .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₇H₃ClF₃IN: ~353.4 g/mol) and isotopic patterns .
Basic: What are the common chemical reactions involving this compound?
Methodological Answer:
Reactivity is dominated by halogen substituents:
- Nucleophilic Substitution : Iodine at C2 is replaced by amines or thiols. For example, coupling with azetidine yields 2-(azetidin-1-yl) derivatives under mild conditions .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings at C4 (chlorine) form biaryl systems using Pd catalysts .
- Radical Reactions : Trifluoromethyl groups stabilize radicals, enabling C–H functionalization under photoredox conditions .
Q. Table 2: Reaction Optimization Parameters
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DME/H₂O | 80 | 70–85 |
| Nucleophilic Substitution | K₂CO₃ | DMF | 60 | 60–75 |
Advanced: How do steric and electronic effects influence substitution patterns in this compound?
Methodological Answer:
- Steric Effects : The bulky trifluoromethyl group at C5 directs electrophiles to C3/C4. Iodine at C2 creates steric hindrance, limiting accessibility to C2 .
- Electronic Effects : Electron-withdrawing CF₃ and Cl deactivate the ring, favoring meta/para substitutions. Quantum mechanical calculations (DFT) show reduced electron density at C4, making it prone to nucleophilic attack .
Case Study : In regioexhaustive functionalization studies, iodine at C2 was replaced selectively with azetidine, while CF₃ remained inert due to strong C–F bonds .
Advanced: How is computational modeling applied to study its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Simulations with kinase enzymes (e.g., EGFR) reveal hydrogen bonding between the pyridine nitrogen and catalytic lysine residues. The CF₃ group enhances hydrophobic interactions .
- QSAR Studies : Trifluoromethyl and iodine groups correlate with improved IC₅₀ values in antitumor assays. For example, derivatives showed sub-µM activity against breast cancer cell lines (MCF-7) .
- ADMET Predictions : LogP values (~3.2) indicate moderate blood-brain barrier permeability, while iodine may increase hepatotoxicity risks .
Advanced: What strategies resolve contradictions in reported biological activities?
Methodological Answer:
- Dose-Response Validation : Re-evaluate activity across multiple cell lines (e.g., HepG2 vs. HEK293) to distinguish target-specific effects from cytotoxicity .
- Metabolite Profiling : LC-MS identifies active metabolites. For example, deiodination in vivo may reduce efficacy, requiring prodrug designs .
- Crystallographic Validation : Co-crystal structures with targets (e.g., tubulin) confirm binding modes disputed in earlier studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
